molecular formula C7H10O2S B12614160 3-Methylidene-1,5-oxathiocan-2-one CAS No. 876011-55-1

3-Methylidene-1,5-oxathiocan-2-one

Katalognummer: B12614160
CAS-Nummer: 876011-55-1
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: MBIMHJZLRUZVPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylidene-1,5-oxathiocan-2-one is a heterocyclic compound that features a unique structure combining an oxathiocane ring with a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1,5-oxathiocan-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method is the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated methylene compound in the presence of a catalyst. The reaction conditions often include the use of phosphine or amine catalysts at moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylidene-1,5-oxathiocan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Wissenschaftliche Forschungsanwendungen

3-Methylidene-1,5-oxathiocan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylidene-1,5-oxathiocan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylidene-1,5-dioxepan-2-one: Similar structure but with an oxygen atom instead of sulfur.

    3-Methylidene-1,5-thiazepan-2-one: Contains a nitrogen atom in the ring structure.

    3-Methylidene-1,5-oxazepan-2-one: Features an oxygen and nitrogen atom in the ring.

Uniqueness

3-Methylidene-1,5-oxathiocan-2-one is unique due to the presence of both sulfur and oxygen in its ring structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

876011-55-1

Molekularformel

C7H10O2S

Molekulargewicht

158.22 g/mol

IUPAC-Name

3-methylidene-1,5-oxathiocan-2-one

InChI

InChI=1S/C7H10O2S/c1-6-5-10-4-2-3-9-7(6)8/h1-5H2

InChI-Schlüssel

MBIMHJZLRUZVPB-UHFFFAOYSA-N

Kanonische SMILES

C=C1CSCCCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.